3-[(E)-[(3-bromophenyl)methylidene]amino]-2,5,6-trimethyl-3H,4H-thieno[2,3-d]pyrimidin-4-one
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Overview
Description
3-((3-Bromobenzylidene)amino)-2,5,6-trimethylthieno[2,3-d]pyrimidin-4(3H)-one is a heterocyclic compound that belongs to the thienopyrimidinone class. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The presence of a bromobenzylidene group and a thieno[2,3-d]pyrimidinone core makes this compound an interesting subject for research in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-((3-Bromobenzylidene)amino)-2,5,6-trimethylthieno[2,3-d]pyrimidin-4(3H)-one typically involves the cyclocondensation of 2-amino-1H-pyrrole-3-carbonitriles with aryl nitriles in the presence of potassium t-butoxide in boiling t-butanol . This method allows for the formation of the thieno[2,3-d]pyrimidinone core, which is then further functionalized to introduce the bromobenzylidene group.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, solvent, and catalyst concentrations, to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
3-((3-Bromobenzylidene)amino)-2,5,6-trimethylthieno[2,3-d]pyrimidin-4(3H)-one can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom in the bromobenzylidene group can be substituted with other nucleophiles.
Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions, particularly at the thieno[2,3-d]pyrimidinone core.
Cyclization Reactions: The compound can participate in cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Potassium t-butoxide: Used as a base in the cyclocondensation reaction.
Boiling t-butanol: Used as a solvent in the synthesis.
Various nucleophiles: Used in substitution reactions to replace the bromine atom.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of derivatives with different functional groups replacing the bromine atom.
Scientific Research Applications
3-((3-Bromobenzylidene)amino)-2,5,6-trimethylthieno[2,3-d]pyrimidin-4(3H)-one has several scientific research applications:
Medicinal Chemistry: The compound has shown potential as an antitubercular agent, with significant activity against Mycobacterium tuberculosis.
Biological Studies: It can be used to study the inhibition of cytochrome bd oxidase in Mycobacterium tuberculosis.
Chemical Biology: The compound can serve as a chemical probe to investigate various biological pathways and molecular targets.
Mechanism of Action
The mechanism of action of 3-((3-Bromobenzylidene)amino)-2,5,6-trimethylthieno[2,3-d]pyrimidin-4(3H)-one involves the inhibition of specific enzymes and pathways. For example, it has been shown to inhibit cytochrome bd oxidase in Mycobacterium tuberculosis, which is crucial for the bacterium’s energy metabolism . This inhibition disrupts the bacterial respiratory chain, leading to cell death.
Comparison with Similar Compounds
Similar Compounds
Thieno[2,3-d]pyrimidin-4(3H)-ones: These compounds share the same core structure and have similar biological activities.
Pyrazolo[3,4-d]pyrimidines: These compounds also have a fused heterocyclic structure and are known for their antitumor and antimicrobial activities.
7-Deazaadenines: These compounds are analogues of adenine and have shown significant biological activities, including anti-inflammatory and antibacterial properties.
Uniqueness
The uniqueness of 3-((3-Bromobenzylidene)amino)-2,5,6-trimethylthieno[2,3-d]pyrimidin-4(3H)-one lies in its specific substitution pattern and the presence of the bromobenzylidene group
Properties
Molecular Formula |
C16H14BrN3OS |
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Molecular Weight |
376.3 g/mol |
IUPAC Name |
3-[(3-bromophenyl)methylideneamino]-2,5,6-trimethylthieno[2,3-d]pyrimidin-4-one |
InChI |
InChI=1S/C16H14BrN3OS/c1-9-10(2)22-15-14(9)16(21)20(11(3)19-15)18-8-12-5-4-6-13(17)7-12/h4-8H,1-3H3 |
InChI Key |
OBNXNBGSTBPMEW-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(SC2=C1C(=O)N(C(=N2)C)N=CC3=CC(=CC=C3)Br)C |
Origin of Product |
United States |
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